molecular formula C12H18N2O2S B239646 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE

Katalognummer: B239646
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: RELNUIGKIJCEPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl-containing piperazines This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group

Eigenschaften

Molekularformel

C12H18N2O2S

Molekulargewicht

254.35 g/mol

IUPAC-Name

1-benzylsulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H18N2O2S/c1-13-7-9-14(10-8-13)17(15,16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI-Schlüssel

RELNUIGKIJCEPO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the reaction of 4-methylpiperazine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE has found applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance the binding affinity of the compound to its target, thereby modulating its activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different binding sites .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for versatile reactivity and binding interactions, making it a valuable compound in scientific research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.